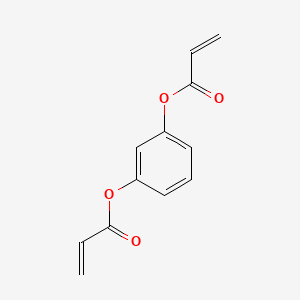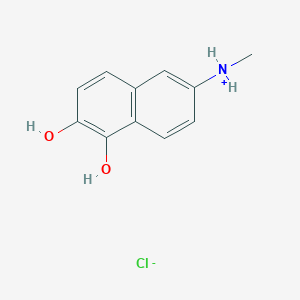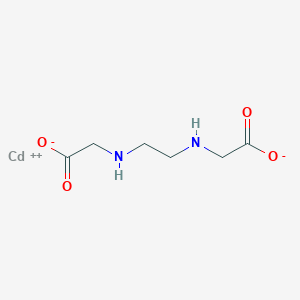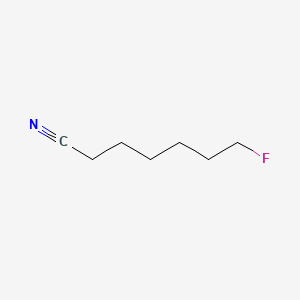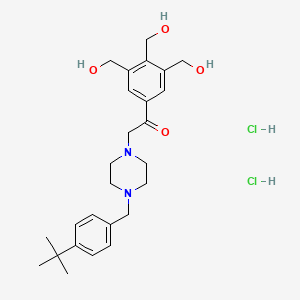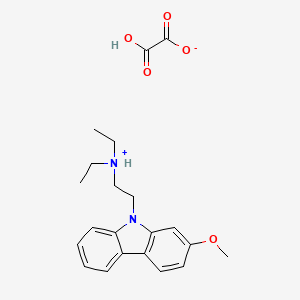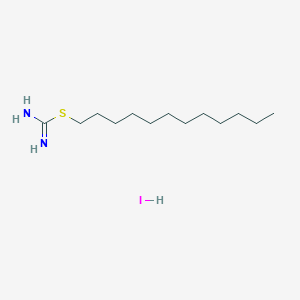
Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one is an organic compound with the molecular formula C8H14O2. It is a heterocyclic compound containing a pyran ring, which is a six-membered ring with one oxygen atom. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one can be synthesized through several methods. One common method involves the cyclization of 4,4,6-trimethyl-1,3-dioxane-2-one under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tetrahydro-4,6,6-trimethyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4-methyl-2H-pyran-2-one: Similar in structure but with different substituents, leading to variations in properties and applications.
2H-Pyran-2-one, 5,6-dihydro-4,6,6-trimethyl-: Another related compound with distinct chemical behavior.
Tetrahydro-6-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2H-pyran-2-one: A more complex derivative with additional functional groups.
Uniqueness
Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one stands out due to its unique combination of structural features and reactivity. Its specific arrangement of atoms and functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in diverse applications .
Eigenschaften
CAS-Nummer |
20628-36-8 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
4,6,6-trimethyloxan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6-4-7(9)10-8(2,3)5-6/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
LEEUQHSCWHVZQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)OC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



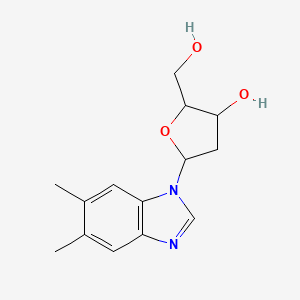
![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)

